1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene
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Description
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is a chemical compound with the CAS Number: 1535337-67-7 . It has a molecular weight of 253.06 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrF3/c1-6(9(11,12)13)7-3-2-4-8(10)5-7/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Mechanism of Action
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that it may interact with thiol groups, which are found in many biological molecules such as proteins.
Mode of Action
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene, as a thiol-reactive trifluoromethyl probe, likely interacts with its targets through a mechanism involving the reaction with thiol groups
Result of Action
Its role as a thiol-reactive trifluoromethyl probe suggests it may modify proteins containing thiol groups, potentially altering their function .
Properties
IUPAC Name |
1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVLWYXQGXZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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